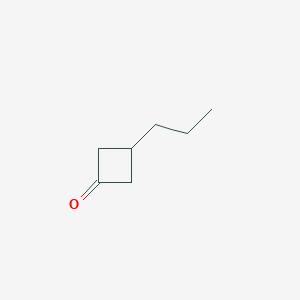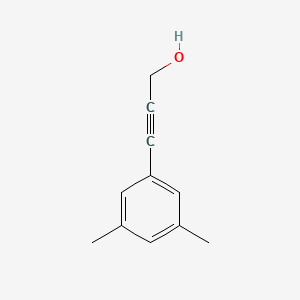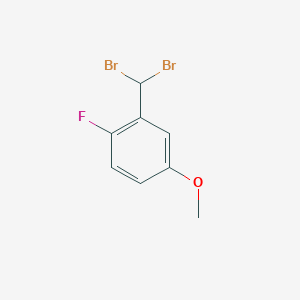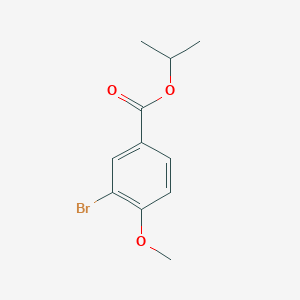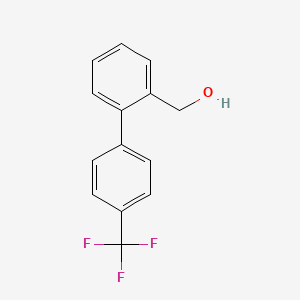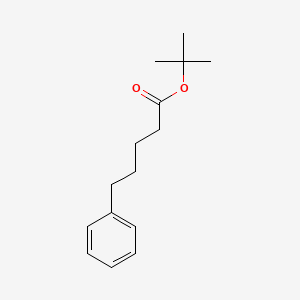
5-Phenylpentanoic acid tert-butyl ester
Descripción general
Descripción
5-Phenylpentanoic acid tert-butyl ester is an organic compound that belongs to the class of esters. It is derived from 5-phenylpentanoic acid and tert-butyl alcohol. This compound is often used in organic synthesis and as an intermediate in the production of various chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpentanoic acid tert-butyl ester typically involves the esterification of 5-phenylpentanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters can be achieved through various methods, including the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . This method involves the oxidation of the Csp3–H bond, cleavage of the C–CN bond, and formation of the C–O bond in a single pot reaction .
Análisis De Reacciones Químicas
Types of Reactions
5-Phenylpentanoic acid tert-butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 5-phenylpentanoic acid and tert-butyl alcohol in the presence of an acid or base.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by a base such as sodium tert-butoxide.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Sodium tert-butoxide as a catalyst.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: 5-Phenylpentanoic acid and tert-butyl alcohol.
Transesterification: A new ester and tert-butyl alcohol.
Reduction: 5-Phenylpentanol.
Aplicaciones Científicas De Investigación
5-Phenylpentanoic acid tert-butyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The ester is used in the development of drug molecules and as a protecting group for carboxylic acids.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-Phenylpentanoic acid tert-butyl ester involves its conversion to the corresponding acid and alcohol through hydrolysis. The ester bond is cleaved, releasing the active acid which can then participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Phenylpentanoic acid methyl ester
- 5-Phenylpentanoic acid ethyl ester
- 5-Phenylpentanoic acid isopropyl ester
Uniqueness
5-Phenylpentanoic acid tert-butyl ester is unique due to its stability and ease of deprotection under mild acidic conditions. This makes it a preferred protecting group for carboxylic acids in organic synthesis .
Propiedades
IUPAC Name |
tert-butyl 5-phenylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-15(2,3)17-14(16)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDLNLHBWLASHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


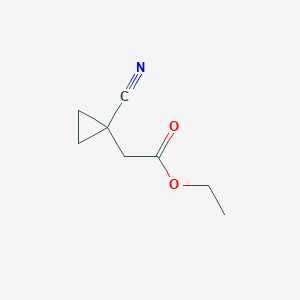
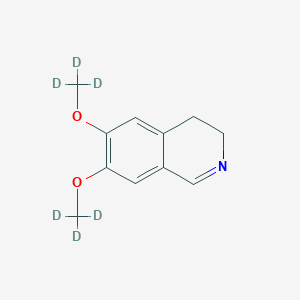

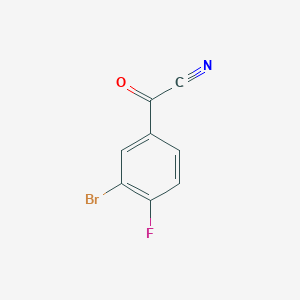


![2-([(Trifluoromethyl)thio]methyl)pyrrolidine](/img/structure/B6328790.png)
![4-(4-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328793.png)
![4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328800.png)
